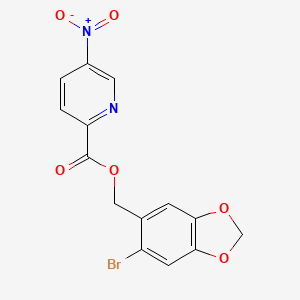

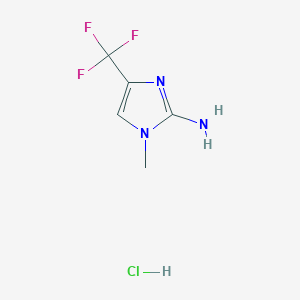

1-Methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

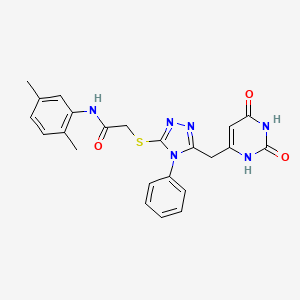

The molecular weight of 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine is 165.12 . The Inchi Code is 1S/C5H6F3N3/c1-11-2-3(5(6,7)8)10-4(11)9/h2H,1H3,(H2,9,10) .Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives in Medical Research

Imidazole derivatives, such as imiquimod, exemplify the therapeutic potential of this chemical class. Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system through the localized induction of cytokines. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates onsite cytokine secretion in vivo, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such immune response modifiers represent innovative topical agents for treating various cutaneous diseases, including genital warts, genital herpes, and basal cell carcinoma, highlighting the medical research applications of imidazole derivatives (Syed, 2001).

Imidazole Derivatives in Corrosion Inhibition

In the petroleum industry, imidazole and its derivatives serve as effective corrosion inhibitors due to their low toxicity and environmental friendliness. These compounds, characterized by a 5-membered heterocyclic ring and a pendant side chain, adsorb onto metal surfaces, offering protection against corrosion. This application underscores the value of imidazole derivatives in industrial research, particularly in enhancing the longevity and reliability of metallic structures in corrosive environments (Sriplai & Sombatmankhong, 2023).

Imidazole Derivatives in Environmental Science

The study of the environmental impact and degradation of chemicals also benefits from research on imidazole derivatives. For example, the degradation products of nitrogen-containing compounds like imidazoles are of significant interest in environmental science. Advanced oxidation processes (AOPs) have been found effective in mineralizing these compounds, which are resistant to conventional degradation. This research area is crucial for developing technologies to mitigate the environmental footprint of nitrogen-containing amino and azo compounds, further illustrating the scientific research applications of imidazole derivatives (Bhat & Gogate, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c1-11-2-3(5(6,7)8)10-4(11)9;/h2H,1H3,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJXVZWQVZEFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)

![6-(4-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846708.png)

![Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846715.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846716.png)

![(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B2846718.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)